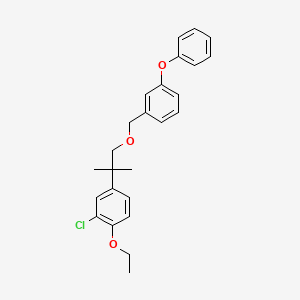
2-Propenenitrile, polymer with (1-methylethenyl)benzene
Descripción general
Descripción
2-Propenenitrile, polymer with (1-methylethenyl)benzene is a copolymer formed from the monomers acrylonitrile and alpha-methylstyrene. This compound is known for its excellent heat resistance, mechanical properties, and dimensional stability. It is widely used in various industrial applications, particularly in the production of high-performance plastics and resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Propenenitrile, polymer with (1-methylethenyl)benzene copolymers are typically synthesized through radical emulsion polymerization. The monomers are metered into a reaction mixture containing a radical initiator and an emulsifier in an aqueous phase. The polymerization is carried out at temperatures ranging from 40°C to 80°C .
Industrial Production Methods: In industrial settings, the production of acrylonitrile alpha-methylstyrene copolymers involves the emulsion polymerization of 65-75% alpha-methylstyrene and 25-35% acrylonitrile. The monomer mixture is added gradually to control the heat of polymerization, ensuring efficient heat removal and high-quality copolymer production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propenenitrile, polymer with (1-methylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure of the copolymer.
Substitution: Substitution reactions, particularly involving the nitrile group, can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the copolymer, and various substituted compounds .
Aplicaciones Científicas De Investigación
2-Propenenitrile, polymer with (1-methylethenyl)benzene has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which acrylonitrile alpha-methylstyrene exerts its effects involves the interaction of its molecular structure with various targets. The nitrile group in acrylonitrile can participate in hydrogen bonding and dipole-dipole interactions, while the alpha-methylstyrene component provides rigidity and stability to the copolymer. These interactions contribute to the compound’s overall properties, such as heat resistance and mechanical strength .
Comparación Con Compuestos Similares
Styrene Acrylonitrile (SAN): Similar to acrylonitrile alpha-methylstyrene but lacks the alpha-methyl group, resulting in different thermal and mechanical properties.
Acrylonitrile Butadiene Styrene (ABS): Contains butadiene, which provides additional toughness and impact resistance compared to acrylonitrile alpha-methylstyrene.
Polyvinyl Chloride (PVC): Often blended with acrylonitrile alpha-methylstyrene to enhance heat resistance and dimensional stability.
Uniqueness: 2-Propenenitrile, polymer with (1-methylethenyl)benzene stands out due to its unique combination of heat resistance, mechanical strength, and dimensional stability. The presence of the alpha-methyl group in the styrene component enhances these properties, making it a valuable material for high-performance applications .
Propiedades
Número CAS |
215369-94-1 |
|---|---|
Fórmula molecular |
C12H13N |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
prop-2-enenitrile;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H10.C3H3N/c1-8(2)9-6-4-3-5-7-9;1-2-3-4/h3-7H,1H2,2H3;2H,1H2 |
Clave InChI |
VNNBZUFJRRODHO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=CC=C1.C=CC#N |
Números CAS relacionados |
25747-74-4 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(2-chlorophenyl)-1H-imidazol-4-yl]methanol](/img/structure/B8719546.png)







![1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl-](/img/structure/B8719602.png)

